molecular formula C42H78NO8P B1265273 PC(16:0/18:3(6Z,9Z,12Z)) CAS No. 203393-39-9

PC(16:0/18:3(6Z,9Z,12Z))

Cat. No. B1265273
M. Wt: 756 g/mol
InChI Key: CNNSEHUKQJCGTE-UPPWDXJYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-palmitoyl-2-[(6Z,9Z,12Z)-octadecatrienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:3 in which the acyl groups specified at positions 1 and 2 are palmitoyl and (6Z,9Z,12Z)-octadecatrienoyl (gamma-linolenoyl) respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and a gamma-linolenic acid.

Scientific Research Applications

Quantitative Analysis in Lipoprotein Fractions A significant application of PC(16:0/18:3(6Z,9Z,12Z)) is in the quantitative determination of phosphatidylcholine hydroperoxides during the oxidation of low-density lipoproteins (LDL) and high-density lipoproteins (HDL). A study by Hui et al. (2012) utilized liquid chromatography/mass spectrometry (LC/MS) for this purpose. They observed the oxidation process in native LDL and HDL, noting distinct phases for oxidized LDL and HDL. This research contributes to understanding the oxidative changes in lipoproteins and their implications in cardiovascular health (Hui et al., 2012).

properties

CAS RN

203393-39-9

Product Name

PC(16:0/18:3(6Z,9Z,12Z))

Molecular Formula

C42H78NO8P

Molecular Weight

756 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,25,27,40H,6-13,15,17-19,22-24,26,28-39H2,1-5H3/b16-14-,21-20-,27-25-/t40-/m1/s1

InChI Key

CNNSEHUKQJCGTE-UPPWDXJYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PC(16:0/18:3(6Z,9Z,12Z))
Reactant of Route 2
PC(16:0/18:3(6Z,9Z,12Z))
Reactant of Route 3
Reactant of Route 3
PC(16:0/18:3(6Z,9Z,12Z))
Reactant of Route 4
Reactant of Route 4
PC(16:0/18:3(6Z,9Z,12Z))
Reactant of Route 5
Reactant of Route 5
PC(16:0/18:3(6Z,9Z,12Z))
Reactant of Route 6
PC(16:0/18:3(6Z,9Z,12Z))

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.